Differential Fullerene Adduct Formation: Ethyl Propiolate Yields a Single Bismethanofullerene, Methyl Propiolate Forms Multiple Products
In the reaction with C60 in the presence of PPh3, ethyl propiolate yields a single bismethanofullerene adduct. In contrast, methyl propiolate, under identical conditions, produces a bismethanofullerene as well as an ethenofullerene (a [2+2] cycloadduct) and an unidentified insoluble material, demonstrating a distinct and less controlled reaction profile [1].
| Evidence Dimension | Product Selectivity |
|---|---|
| Target Compound Data | Forms bismethanofullerene 3 exclusively |
| Comparator Or Baseline | Methyl propiolate forms bismethanofullerene 2, ethenofullerene 4, and an unidentified insoluble material |
| Quantified Difference | Ethyl propiolate provides 100% selectivity for a single product; methyl propiolate yields a mixture of at least three distinct products |
| Conditions | Reaction of C60 with propiolate (methyl or ethyl) in the presence of triphenylphosphine (PPh3) in toluene |
Why This Matters
For researchers synthesizing fullerene derivatives, ethyl propiolate provides a cleaner, more predictable reaction profile, simplifying purification and improving yield of the target bismethanofullerene.
- [1] Yamago, S., et al. (1998). Novel Bismethanofullerenes and Ethenofullerene from the Reaction of Propiolates with C60 in the Presence of Triphenylphosphine. *The Journal of Organic Chemistry*, 63(23), 8240-8245. DOI: 10.1021/jo9849907 View Source
